N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide
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Overview
Description
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups, a pyridine ring, and a hexanamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins that are traditionally difficult to target .
Mode of Action
It is suggested that similar compounds may function as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . These compounds can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Similar compounds have been used in the study of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. In this case, the diketone would be substituted with trifluoromethyl groups to yield 3,5-bis(trifluoromethyl)pyrazole.
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Coupling with Pyridine: : The pyrazole derivative is then coupled with a pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner .
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Amidation: : The final step involves the introduction of the hexanamide group. This can be done through an amidation reaction, where the pyridine-pyrazole intermediate is reacted with hexanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the pyridine ring or the amide group, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Shares the pyrazole core but lacks the pyridine and hexanamide groups.
N-[2-(Pyrazol-1-yl)pyridin-3-yl]hexanamide: Similar structure but without the trifluoromethyl groups.
N-[2-[3,5-Dimethylpyrazol-1-yl]pyridin-3-yl]hexanamide: Contains methyl groups instead of trifluoromethyl groups.
Uniqueness
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is unique due to the presence of trifluoromethyl groups, which significantly influence its chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6N4O/c1-2-3-4-7-13(27)24-10-6-5-8-23-14(10)26-12(16(20,21)22)9-11(25-26)15(17,18)19/h5-6,8-9H,2-4,7H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHAXLSARONPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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